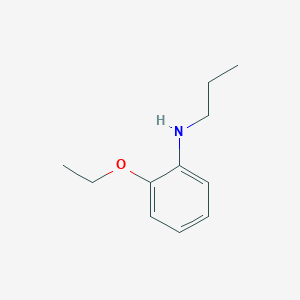

N-(2-Ethoxyphenyl)-N-propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-Ethoxyphenyl)-N-propylamine, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal the intricacies of intramolecular and intermolecular interactions that stabilize the molecular structure and influence its reactivity and properties (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(2-Ethoxyphenyl)-N-propylamine and its derivatives are diverse, including catalytic processes that lead to the formation of complex molecules. For instance, dirhodium(II) acetate catalyzes a three-component reaction involving phenyldiazoacetate, arylamine, and imine to synthesize 1,2-diamines, demonstrating the compound's versatility in synthetic chemistry (Yuanhua Wang et al., 2003).

Physical Properties Analysis

The physical properties of N-(2-Ethoxyphenyl)-N-propylamine derivatives are crucial for understanding their behavior in different environments. These properties, such as melting points, solubility, and phase behavior, depend on the molecular structure and the nature of substituents. Detailed studies on related compounds provide insights into how these physical properties are influenced by molecular modifications.

Chemical Properties Analysis

The chemical properties of N-(2-Ethoxyphenyl)-N-propylamine, including reactivity, stability, and functional group behavior, are essential for its application in synthetic chemistry and material science. Investigations into related compounds, such as N-alkylphenylphosphinoylhydroxylamines, highlight the chemical versatility and potential for selective transformations, showcasing the compound's broad utility (M. J. Harger, A. Smith, 1987).

Applications De Recherche Scientifique

Analytical Characterizations and Structural Elucidation

N-(2-Ethoxyphenyl)-N-propylamine, as part of the N-alkyl-arylcyclohexylamines family, has been studied for its analytical characterizations and structural elucidation. Wallach et al. (2016) describe the syntheses of fifteen N-alkyl-arylcyclohexylamines, including N-(2-Ethoxyphenyl)-N-propylamine, and their analytical characterizations using various techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, ultraviolet diode array detection, and infrared spectroscopy (Wallach et al., 2016).

Pharmacological Actions and Comparative Studies

In earlier research, the pharmacological actions of β-phenyl-N-propylamines, including methoxy derivatives like N-(2-Ethoxyphenyl)-N-propylamine, were studied. Graham and Cartland (1944) found that the methoxy derivatives were better bronchodilators compared to their hydroxyl analogues and were also more toxic intravenously in rats. They also noted a relationship between pressor action and naso-mucous membrane vasoconstriction (Graham & Cartland, 1944).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds related to N-(2-Ethoxyphenyl)-N-propylamine have been explored. Jarrahpour and Zarei (2007) demonstrated the synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate, offering insights into the chemical behavior and potential applications of similar compounds (Jarrahpour & Zarei, 2007).

Antibacterial and Modulatory Activity

Recent studies have also focused on the antibacterial and modulatory activity of compounds structurally related to N-(2-Ethoxyphenyl)-N-propylamine. Figueredo et al. (2020) investigated the pharmacological properties of various compounds, revealing potential antibacterial agents for specific proteins and suggesting therapeutic alternatives to bacterial resistance (Figueredo et al., 2020).

Luminescence Studies

Yang et al. (2006) conducted a study involving the synthesis of a hexanuclear Zn-Nd complex using a Schiff-base ligand related to N-(2-Ethoxyphenyl)-N-propylamine, demonstrating applications in luminescence (Yang et al., 2006).

Propriétés

IUPAC Name |

2-ethoxy-N-propylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWYHJBKZRGSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Ethoxyphenyl)-N-propylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)

![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)

![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)